ethyl (2Z)-2-[(2-nitrophenyl)hydrazinylidene]propanoate
Overview
Description
Ethyl (2Z)-2-[(2-nitrophenyl)hydrazinylidene]propanoate is a useful research compound. Its molecular formula is C11H13N3O4 and its molecular weight is 251.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67771. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Analysis and Intermolecular Interactions : Bustos, Alvarez‐Thon, and Baggio (2015) studied the structural aspects of two α-dihydrazones, including a compound similar to ethyl (2Z)-2-[(2-nitrophenyl)hydrazinylidene]propanoate. They found a range of weak intermolecular interactions responsible for crystal stability and unusual electron donor-acceptor interactions in one of the compounds (Bustos, Alvarez‐Thon, & Baggio, 2015).
Synthesis Approaches : A study by Nagel, Radau, and Link (2011) presented a short and effective synthesis method for a compound structurally related to this compound, highlighting the significance of using specific reagents and conditions for efficient synthesis (Nagel, Radau, & Link, 2011).
Nonhydrogen Bonding Interactions : Zhang, Wu, and Zhang (2011) explored the crystal structure of compounds related to this compound, emphasizing the role of rare N⋯π and O⋯π interactions in the crystal packing (Zhang, Wu, & Zhang, 2011).
Chemical Synthesis and Analysis : Farghaly and Gomha (2012) synthesized a compound similar to this compound and assigned its structure based on various spectroscopic and X-ray data (Farghaly & Gomha, 2012).
Electroreductive Radical Cyclization : Esteves et al. (2005) investigated the electroreductive intramolecular cyclization of related compounds, providing insights into the reaction mechanisms and product formation in organic chemistry (Esteves et al., 2005).
Binding Studies with Human Serum Albumin : Karthikeyan et al. (2016) examined the binding characteristics of thiosemicarbazone derivatives to human serum albumin using spectroscopy and molecular modeling, which could be relevant for understanding the pharmacokinetic mechanisms of similar compounds (Karthikeyan et al., 2016).
Mechanism of Action
Target of Action
It’s known that hydrazone derivatives are widely used for the derivatization of carboxylic acids, aldehydes, and ketones in industrial and biological samples . These compounds react with the target molecules to form derivatives, which can be separated and detected using techniques like high-performance liquid chromatography (HPLC) .
Mode of Action
(Z)-ethyl pyruvate 2-(2-nitrophenyl)hydrazone, like other hydrazone derivatives, forms through a condensation reaction between a carbonyl compound and a hydrazine . This reaction occurs under mild conditions with water as the only byproduct . The hydrazone N–H group is involved in an intramolecular hydrogen bond to the ortho-nitro group, and there is also a possible H⋯π interaction .
Biochemical Pathways
It’s known that hydrazones can affect the stability and degradation of hydrogels . The formation mechanisms and stabilities of these linker moieties can control the gelation and degradation of hydrogels .
Pharmacokinetics
The compound’s hydrophobicity and stability can be influenced by its hydrazone structure .
Result of Action
It’s known that the compound can significantly increase the hydrophobicity of peptides, eliminate c-terminal rearrangement, and offer enhanced sensitivity in some cases .
Action Environment
The action, efficacy, and stability of (Z)-ethyl pyruvate 2-(2-nitrophenyl)hydrazone can be influenced by various environmental factors. For instance, the formation of imine, hydrazone, or oxime linkages is reversible and pH-responsive . Therefore, changes in pH can affect the compound’s action.
Properties
IUPAC Name |
ethyl (2Z)-2-[(2-nitrophenyl)hydrazinylidene]propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4/c1-3-18-11(15)8(2)12-13-9-6-4-5-7-10(9)14(16)17/h4-7,13H,3H2,1-2H3/b12-8- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMLUPDEOYWXDG-WQLSENKSSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1[N+](=O)[O-])C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N\NC1=CC=CC=C1[N+](=O)[O-])/C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501171568 | |
Record name | Propanoic acid, 2-[(2-nitrophenyl)hydrazono]-, ethyl ester, (Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501171568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154422-49-8, 6954-88-7 | |
Record name | Propanoic acid, 2-[(2-nitrophenyl)hydrazono]-, ethyl ester, (Z)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=154422-49-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC67771 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67771 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propanoic acid, 2-[(2-nitrophenyl)hydrazono]-, ethyl ester, (Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501171568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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